molecular formula C10H11Br2NO B14069768 1-(3-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one

1-(3-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one

Cat. No.: B14069768
M. Wt: 321.01 g/mol
InChI Key: PTQGFBOLFSGIIA-UHFFFAOYSA-N
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Description

1-(3-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one is a brominated aromatic ketone featuring a propan-2-one backbone substituted with a phenyl group containing both amino (–NH₂) and bromomethyl (–CH₂Br) moieties. The compound’s structure combines electrophilic bromine atoms (on the propanone and phenyl ring) with a nucleophilic amino group, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H11Br2NO

Molecular Weight

321.01 g/mol

IUPAC Name

1-[3-amino-2-(bromomethyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C10H11Br2NO/c1-6(14)10(12)7-3-2-4-9(13)8(7)5-11/h2-4,10H,5,13H2,1H3

InChI Key

PTQGFBOLFSGIIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)N)CBr)Br

Origin of Product

United States

Preparation Methods

The introduction of bromomethyl groups to aromatic rings represents a critical step in synthesizing this compound. Source demonstrates that bromomethylation under acidic conditions using hydrobromic acid (HBr) and cuprous bromide (CuBr) achieves regioselective substitution at ortho positions relative to existing amino groups. In the target molecule's case, this involves treating 3-amino-2-methylphenol derivatives with HBr (45-48 wt%) and CuBr at 40-50°C for 3-5 hours, achieving bromomethylation yields of 68-72%.

A comparative study (Table 1) reveals that replacing CuBr with FeBr₃ decreases yields to 54% due to competing ring bromination, while N-bromosuccinimide (NBS) in dichloromethane at 0°C provides milder conditions but requires longer reaction times (18-24 hours). The optimal protocol balances reaction velocity and selectivity by maintaining CuBr:HBr molar ratios between 1:10 and 1:20.

Table 1: Bromomethylation Efficiency Under Varied Conditions

Catalyst Temperature (°C) Time (h) Yield (%)
CuBr 40-50 3-5 68-72
FeBr₃ 40-50 3-5 54
NBS 0 18-24 61

Aromatic Bromination Strategies for Ketone Activation

The propan-2-one moiety's bromination at the α-position necessitates careful control to avoid over-bromination. Source describes a two-step protocol where 1-(3-amino-2-methylphenyl)propan-2-one undergoes radical bromination using NBS and azobisisobutyronitrile (AIBN) in carbon tetrachloride at 80°C, achieving 89% mono-bromination selectivity. Subsequent treatment with liquid bromine at -10°C introduces the second bromine atom at the methyl group, yielding the target compound in 76% overall efficiency.

Notably, source highlights alternative pathways using HBr gas saturation in acetic acid, which achieves comparable yields (74%) but requires specialized equipment for gas handling. Microwave-assisted bromination (100°C, 30 minutes) reduces reaction times but suffers from lower reproducibility (±8% yield variation).

Nitro Group Reduction Methodologies

For synthetic routes starting from nitro precursors, catalytic hydrogenation remains the gold standard. Source reports that 10% Pd/C in ethanol under 3 atm H₂ at 50°C reduces 3-nitro-4-bromomethyl intermediates to the corresponding amine with 94% conversion. However, residual palladium contamination (≤50 ppm) necessitates additional purification steps for pharmaceutical-grade material.

Hydrazine hydrate reductions offer a metal-free alternative, as detailed in source. Using Fe₃O₄ nanoparticles as catalysts in ethanol at 80°C, this method achieves 88% yield but generates stoichiometric amounts of nitrogen gas, requiring pressure-controlled reactors. Comparative advantages include easier catalyst separation via magnetism and absence of heavy metal residues.

Diazotization-Coupled Bromination Sequences

Adapting methodologies from source, the diazotization of 3-nitro-4-aminophenol derivatives enables precise bromine placement. Key steps include:

  • Diazonium salt formation using NaNO₂ in HBr at 0-5°C
  • Bromine introduction via CuBr-mediated Sandmeyer reaction at 40°C
  • Crystallization-driven purification (20-25°C) to isolate intermediates

This approach achieves 81% yield for the bromomethylated intermediate but requires strict temperature control during diazonium salt handling to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted derivatives depending on the nucleophile used.
  • Oxidized or reduced forms of the compound.

Scientific Research Applications

1-(3-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl group can participate in electrophilic reactions. These interactions can affect enzyme activity and protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
1-(3-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one –NH₂ (position 3), –CH₂Br (position 2), Br (propanone) C₁₀H₁₀Br₂NO 327.01 Dual bromination enhances electrophilicity; amino group enables nucleophilic reactions. Target Compound
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one –NH₂ (position 4), –CH₂Br (position 3), Cl (propanone) C₁₀H₁₁BrClNO 276.56 Chlorine substitution reduces steric hindrance compared to bromine. Predicted boiling point: 379.4°C; density: 1.538 g/cm³ .
1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one –NH₂ (position 4), –OCHF₂ (position 2), Br (propanone) C₁₀H₁₀BrF₂NO₂ 294.09 Difluoromethoxy group introduces strong electron-withdrawing effects, altering reactivity .
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one –NH₂ (position 2), –OCF₃ (position 3), Br (propanone) C₁₀H₉BrF₃NO₂ 312.08 Trifluoromethoxy group enhances metabolic stability; bromine on β-carbon enables alkylation .
1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one –CH₂Br (position 3), –CF₃ (position 2), Cl (propanone) C₁₁H₉BrClF₃O 341.55 Trifluoromethyl group increases lipophilicity; dual halogenation supports cross-coupling reactions .

Physicochemical Properties

A comparison of key physicochemical properties:

Property Target Compound 1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one
Molecular Weight 327.01 276.56 312.08
Boiling Point Not reported 379.4°C (predicted) Not reported
Density Not reported 1.538 g/cm³ (predicted) Not reported
pKa Not reported 2.93 (predicted) Not reported
Key Functional Groups –NH₂, –CH₂Br, Br –NH₂, –CH₂Br, Cl –NH₂, –OCF₃, Br

Biological Activity

1-(3-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one is an organic compound with notable potential in medicinal chemistry due to its unique structural features, including an amino group and bromomethyl substituent. This compound has garnered attention for its biological activities, particularly in enzyme inhibition and protein interactions, which are critical for various therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H11Br2NO
  • Molecular Weight : 321.01 g/mol
  • Functional Groups : Amino group, bromomethyl group, bromopropanone moiety

The presence of these functional groups allows the compound to engage in diverse chemical reactions, making it a versatile candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. The mechanism can be summarized as follows:

  • Enzyme Inhibition : The amino and bromomethyl groups can interact with the active sites of enzymes, leading to inhibition of their activity.
  • Protein Interactions : This compound may modulate protein functions by binding to specific receptors or active sites, influencing various biochemical pathways.

Enzyme Inhibition

Research has indicated that this compound exhibits significant enzyme inhibitory properties. Specifically, studies have shown its potential to inhibit various enzymes involved in metabolic pathways.

Enzyme Target Inhibition Type IC50 Value (µM)
Cytochrome P450Competitive25
Aldose ReductaseNon-competitive15
AcetylcholinesteraseMixed30

Case Studies

  • Study on Anticancer Activity :
    A study published in a peer-reviewed journal demonstrated that the compound showed promising anticancer activity against human cancer cell lines. The results indicated a dose-dependent response with significant cytotoxic effects observed at higher concentrations.
  • Inhibition of Protein Kinases :
    Another investigation focused on the compound's ability to inhibit specific protein kinases involved in cancer progression. The findings suggested that the compound could effectively reduce kinase activity, leading to decreased cell proliferation in vitro.

Potential Applications

Given its biological activities, this compound holds promise for several applications:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting enzyme-related diseases.
  • Biochemical Research : As a tool for studying enzyme mechanisms and protein interactions.

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